molecular formula C19H22N2O3S B12173478 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B12173478
M. Wt: 358.5 g/mol
InChI Key: HXGXUYFFTLOMMZ-UHFFFAOYSA-N
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Description

5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.

    Azepane Ring Formation: The azepane ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols or diamines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site or allosteric site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide
  • 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

Uniqueness

5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C19H22N2O3S/c1-2-21-16-9-7-8-14-17(11-10-15(18(14)16)19(21)22)25(23,24)20-12-5-3-4-6-13-20/h7-11H,2-6,12-13H2,1H3

InChI Key

HXGXUYFFTLOMMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC3=C(C=CC(=C32)C1=O)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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